H-Bond Acceptor Topology: [1,2,3] vs. [1,2,4] Triazolo Isomers
The [1,2,3]triazolo[1,5-b]pyridazine scaffold presents a distinct hydrogen-bond acceptor topology compared to its [1,2,4]triazolo[4,3-b]pyridazine isomer. In the 1,2,3-triazole ring, three contiguous nitrogen atoms create a different π-electron distribution across the fused system, altering the geometry and strength of π-π stacking interactions with Tyr1230 in the c-MET active site [1]. Both isomers share identical molecular formula (C6H6N4O) and molecular weight (150.14 g/mol) . However, the [1,2,4]triazolo[4,3-b]pyridazine core has been demonstrated in X-ray crystallography studies to engage in specific hydrogen bonding with the Asp1222 hinge region, an interaction geometry that is predicted to differ for the [1,2,3]triazolo[1,5-b]pyridazine isomer due to altered N-atom positioning [1]. No direct head-to-head crystallographic comparison between these isomers is publicly available at this time.
| Evidence Dimension | Hydrogen bond acceptor count and predicted kinase binding geometry |
|---|---|
| Target Compound Data | H-bond acceptors: 4; H-bond donors: 0; Rotatable bonds: 1; TPSA: 52.31 Ų; LogP: 0.13 |
| Comparator Or Baseline | 6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazine (CAS 58826-42-9): H-bond acceptors: 4; H-bond donors: 0; Rotatable bonds: 1; XLogP3: 0 [2] |
| Quantified Difference | Identical computed H-bond acceptor/donor counts and molecular weight; differentiation arises from spatial arrangement of nitrogen lone pairs affecting target binding, not from these computed descriptors alone. |
| Conditions | Computed physicochemical properties via PubChem (PubChem release 2021.05.07) [2] |
Why This Matters
Identical computed descriptors mask functionally significant differences in H-bond geometry; procurement decisions based solely on molecular formula could result in selecting an isomer with incompatible target engagement.
- [1] Valipour M, et al. Advances in the selective c-MET kinase inhibitors: Application of fused [5,6]-bicyclic nitrogen-containing cores for anticancer drug design. Eur J Med Chem. 2025;284:117177. View Source
- [2] PubChem. 1,2,4-Triazolo[4,3-b]pyridazine, 6-methoxy-. CID 12248334. https://pubchem.ncbi.nlm.nih.gov/compound/12248334 (accessed 2026-04-25). View Source
